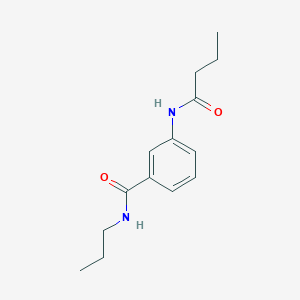

3-(butyrylamino)-N-propylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(butyrylamino)-N-propylbenzamide, also known as BPN14770, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its neuroprotective and cognitive enhancing properties.

Mechanism of Action

3-(butyrylamino)-N-propylbenzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D) enzyme. PDE4D is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting PDE4D, 3-(butyrylamino)-N-propylbenzamide increases the levels of cAMP, which in turn activates the protein kinase A (PKA) signaling pathway. The activation of PKA signaling pathway has been shown to improve cognitive function and memory.

Biochemical and Physiological Effects:

3-(butyrylamino)-N-propylbenzamide has been shown to improve cognitive function and memory in preclinical studies. The compound has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain. 3-(butyrylamino)-N-propylbenzamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(butyrylamino)-N-propylbenzamide in lab experiments is its high selectivity for PDE4D enzyme. This selectivity reduces the risk of off-target effects and improves the specificity of the compound. However, one of the limitations of using 3-(butyrylamino)-N-propylbenzamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-(butyrylamino)-N-propylbenzamide. One of the future directions is to investigate the potential therapeutic applications of 3-(butyrylamino)-N-propylbenzamide in the treatment of other neurological disorders such as Huntington's disease and Amyotrophic lateral sclerosis (ALS). Another future direction is to optimize the pharmacokinetic properties of 3-(butyrylamino)-N-propylbenzamide to improve its bioavailability and solubility. Finally, the development of 3-(butyrylamino)-N-propylbenzamide analogs with improved potency and selectivity could lead to the discovery of more effective drugs for the treatment of neurological disorders.

In conclusion, 3-(butyrylamino)-N-propylbenzamide is a small molecule drug that has shown promise in the treatment of various neurological disorders. The compound has been shown to improve cognitive function and memory and has neuroprotective effects. The future research on 3-(butyrylamino)-N-propylbenzamide could lead to the discovery of more effective drugs for the treatment of neurological disorders.

Synthesis Methods

The synthesis of 3-(butyrylamino)-N-propylbenzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the protection of the amine group of propylamine using a suitable protecting group. The second step involves the reaction of the protected propylamine with 3-nitrobenzoyl chloride to form the corresponding amide. This amide is then reduced using a suitable reducing agent to yield the desired product, 3-(butyrylamino)-N-propylbenzamide.

Scientific Research Applications

3-(butyrylamino)-N-propylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Fragile X syndrome. The compound has been shown to improve cognitive function and memory in preclinical studies.

properties

Product Name |

3-(butyrylamino)-N-propylbenzamide |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

3-(butanoylamino)-N-propylbenzamide |

InChI |

InChI=1S/C14H20N2O2/c1-3-6-13(17)16-12-8-5-7-11(10-12)14(18)15-9-4-2/h5,7-8,10H,3-4,6,9H2,1-2H3,(H,15,18)(H,16,17) |

InChI Key |

HLYPYMLMYSPLFQ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |

Canonical SMILES |

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B269339.png)

![3-butoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B269341.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)

![2-(2-bromo-4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B269343.png)

![2-{[4-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269346.png)

![N-[3-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B269347.png)

![2-{[3-(2-Ethoxyethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B269349.png)

![4-ethoxy-N-[2-(2-ethoxyethoxy)phenyl]benzamide](/img/structure/B269354.png)

![2-{[2-(2-Ethoxyethoxy)benzoyl]amino}benzamide](/img/structure/B269361.png)